N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
CAS No. |
1105201-47-5 |
|---|---|
Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
AYOZFZBNDZTOKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 341.8 g/mol
- CAS Number : 1105201-47-5
- Structure : The compound features a triazole ring with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : The chloro and amino groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions.
- Amidation : The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 (Breast) | 1.1 |
| Compound 9 | HCT-116 (Colon) | 2.6 |
| Compound 9 | HepG2 (Liver) | 1.4 |
These compounds often act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. In studies, similar triazole derivatives have been tested against bacteria like Escherichia coli and Staphylococcus aureus, showing effective inhibition.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 10 μg/mL |
| S. aureus | < 15 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathways. The results indicate favorable interactions that support its potential efficacy as an anticancer and antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Anticancer Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. Compounds exhibiting IC50 values lower than standard chemotherapeutics were identified as potential candidates for further development .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole compounds against clinically relevant strains, demonstrating significant efficacy and suggesting possible applications in treating infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related triazole derivatives have demonstrated significant growth inhibition against various cancer cell lines. In particular:
- Mechanism of Action : The compound may exert its anticancer effects through mechanisms such as enzyme inhibition, receptor binding, and DNA interaction. These actions can lead to apoptosis in cancer cells by disrupting their metabolic pathways and cellular functions .
Case Studies
- Growth Inhibition Studies : A study on similar triazole derivatives showed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This indicates a promising avenue for further research into N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide.
- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of triazole derivatives with cancer-related targets. These studies can provide insights into how this compound might interact with biological molecules .
Antimicrobial Applications
The compound also shows promise in antimicrobial research. Triazole derivatives are known for their ability to combat bacterial and fungal infections.
Case Studies
- Antimicrobial Activity Evaluation : Research has demonstrated that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness of these compounds suggests that this compound could be similarly effective .
Agricultural Applications
In addition to its medicinal uses, this compound may also find applications in agricultural chemistry.
Potential Uses as Pesticides or Herbicides
Triazole compounds are often explored for their potential as pesticides due to their ability to inhibit fungal growth and other plant pathogens. The structural characteristics of this compound may lend itself to development as a novel agricultural chemical.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
- Compound 3o (): 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide Substituent: 2-fluorophenyl (vs. 2-chloro-4-methylphenyl in the target compound). The quinolin-2-yl group at the carboxamide position may improve π-π stacking interactions in biological targets.
- Compound 3r (): N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide Substituent: o-tolyl (2-methylphenyl) at position 1 (vs. 2-chloro-4-methylphenyl).
Substituent Variations at Position 5
- Compound 3p (): 1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide Substituent: Isopropyl group (vs. 4-methylphenylamino in the target).
- 5-Amino-1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituent: 3-chlorophenyl at position 1 and 2,5-dimethylphenyl at the carboxamide. Impact: The dimethylphenyl group enhances lipophilicity, possibly improving membrane permeability but reducing solubility.
Physical Properties
- Melting Points : Triazole carboxamides in exhibit decomposition points >250°C, suggesting high thermal stability. The target compound likely shares this trait due to its crystalline triazole core.
- Solubility: The 4-methylphenylamino group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., quinolin-2-yl in ).
Q & A
Basic: What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates, followed by cyclization with sodium azide to generate the triazole core. For example:
Step 1: React 2-chloro-4-methylaniline with 4-methylphenyl isocyanide in the presence of a coupling agent (e.g., DCC) to form the carboximidoyl chloride intermediate.
Step 2: Treat the intermediate with sodium azide under controlled pH (pH 6–7) to facilitate triazole ring formation .
Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%) .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₆O | Computed via PubChem |
| Molecular Weight | 368.82 g/mol |
Basic: How can researchers address solubility limitations of this compound in aqueous systems?
Methodological Answer:
Due to low water solubility (<0.1 mg/mL at 25°C), employ co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80). For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to maintain bioactivity. Dynamic light scattering (DLS) can monitor aggregation during dilution .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this triazole derivative?
Methodological Answer:
Substituent Variation: Modify the chloro-methylphenyl group (e.g., replace Cl with Br or F) to assess electronic effects on enzyme binding .
Triazole Core Optimization: Introduce methyl or methoxy groups at the 1H-triazole position to evaluate steric hindrance .
Biological Assays: Compare IC₅₀ values against carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) to map selectivity .
Advanced: How should enzyme inhibition assays be designed to evaluate this compound’s mechanism?
Methodological Answer:
Assay Setup: Use fluorogenic substrates (e.g., MCA-peptide for proteases) in 96-well plates.
Kinetic Analysis: Measure initial reaction rates at varying inhibitor concentrations (0.1–100 µM) to calculate Kᵢ values.
Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and DMSO vehicle controls .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity of triazole substitution .
- Mass Spectrometry: HRMS (ESI+) for molecular ion validation (expected m/z: 369.12 [M+H]⁺) .
- XRD: Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs.
Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1XM6 for HDACs). Optimize scoring functions for triazole interactions.
MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
QSAR Models: Develop regression models using descriptors like LogP and topological polar surface area (TPSA) .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Cancer Cell Lines: Use MCF-7 (breast) or A549 (lung) cells with MTT assays (48-h exposure, IC₅₀ range: 5–50 µM) .
- Inflammatory Models: Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages .
Advanced: How to evaluate metabolic stability in hepatic microsomes?
Methodological Answer:
Incubation: Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
Sampling: Quench reactions at 0, 15, 30, 60 min with acetonitrile.
Analysis: Quantify parent compound via UPLC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .
Advanced: What methods ensure selectivity in kinase inhibition profiling?
Methodological Answer:
Kinome-Wide Screening: Use Eurofins KinaseProfiler™ (≥200 kinases) at 1 µM compound concentration.
Data Analysis: Apply Z-score normalization to identify off-target hits (Z > 3 indicates significant inhibition).
Crystallography: Co-crystallize with high-affinity kinases (e.g., ABL1) to validate binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
